
Furan-d4
Overview
Description
It is a colorless, volatile liquid with a molecular formula of C4D4O and a molecular weight of 72.10 g/mol . The compound is characterized by the replacement of hydrogen atoms in furan with deuterium atoms, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
Furan-d4, also known as Tetradeuteriofuran , is a derivative of furan, a class of organic compounds of the heterocyclic aromatic series . Furan and its derivatives have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They are known for their reactivity, as they present a mono- or disubstituted furan ring in their structure . This reactivity allows them to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan and its derivatives, including this compound, can be involved in various biochemical pathways. For instance, furan is metabolized by certain microorganisms like Cupriavidus basilensis . .
Pharmacokinetics
It’s known that furan and its derivatives have remarkable therapeutic efficacy , suggesting they have favorable pharmacokinetic properties.
Result of Action
Furan and its derivatives are known to have various therapeutic effects, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, furan, the parent compound of this compound, is known to be unstable and tends to decompose in the presence of oxygen and light . Therefore, the action, efficacy, and stability of this compound may also be influenced by similar environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-d4 can be synthesized through several methods. One common approach involves the deuteration of furan using deuterium gas (D2) in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound often involves the use of deuterated reagents and solvents to ensure high isotopic purity. The process may include multiple steps of purification and distillation to achieve the desired concentration of deuterium in the final product .
Chemical Reactions Analysis
Types of Reactions
Furan-d4 undergoes various chemical reactions similar to its non-deuterated counterpart, furan. These reactions include:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation: The compound can be oxidized to form furan derivatives, such as furan-2,5-dicarboxylic acid.
Reduction: This compound can be reduced to form tetrahydrofuran-d8, a fully deuterated version of tetrahydrofuran.
Common Reagents and Conditions
Halogenation: Typically involves the use of halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Nitration: Requires the use of nitric acid and sulfuric acid as reagents.
Oxidation: Often employs oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions include various deuterated furan derivatives, such as 2,5-dimethylthis compound and 2,3-dimethylthis compound .
Scientific Research Applications
Furan-d4 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the synthesis of deuterated polymers and materials for specialized applications.
Comparison with Similar Compounds
Similar Compounds
Furan: The non-deuterated version of furan, with a molecular formula of C4H4O.
Tetrahydrofuran-d8: A fully deuterated version of tetrahydrofuran, used in similar applications as furan-d4.
2,5-Dimethylthis compound: A deuterated derivative of 2,5-dimethylfuran, used in NMR spectroscopy.
Uniqueness
This compound is unique due to its high isotopic purity and specific applications in NMR spectroscopy. The presence of deuterium atoms enhances the resolution and sensitivity of NMR measurements, making it a valuable tool in chemical and biological research .
Properties
IUPAC Name |
2,3,4,5-tetradeuteriofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O/c1-2-4-5-3-1/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQBMQCUIZJEEH-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369904 | |
| Record name | Furan-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-90-1 | |
| Record name | Furan-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-d4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you provide details on the analytical method using furan-d4 for furan determination in food?
A2: A recent study [] describes a headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the simultaneous determination of furan, 2-methylfuran, and 3-methylfuran in food samples. This method utilizes this compound as an internal standard. The food sample is treated using a headspace technique, where volatile compounds, including furan, partition into the headspace above the sample. This headspace gas is then injected into the GC-MS system. This compound is added to the sample prior to headspace extraction, allowing for accurate quantification of furan by comparing its signal to the known concentration of this compound.
Q2: What are the reported detection limits and recoveries for furan analysis using this compound in the mentioned study?
A3: The study [] reports a detection limit of 0.3 µg/kg and a quantitative limit of 1.0 µg/kg for furan using the HS-GC-MS method with this compound. The recovery of furan ranged from 72 to 110%, with relative standard deviations between 3.3 and 13%. These values demonstrate the sensitivity and reliability of this analytical method for quantifying furan in various food matrices.
Q3: Apart from food analysis, are there other applications of this compound in research?
A4: While the provided research focuses on food analysis, this compound's applications extend to other areas requiring accurate furan quantification. For instance, it can be used in environmental monitoring to measure furan levels in air or water samples []. Similarly, it can be used in toxicological studies investigating the metabolic fate and potential health effects of furan exposure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





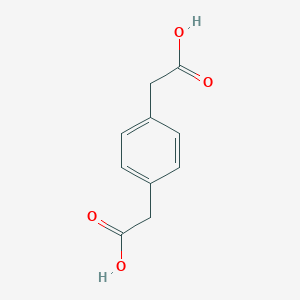
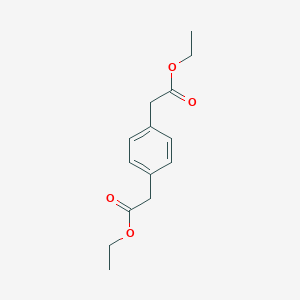
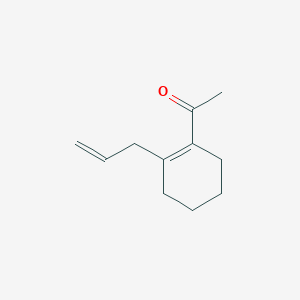
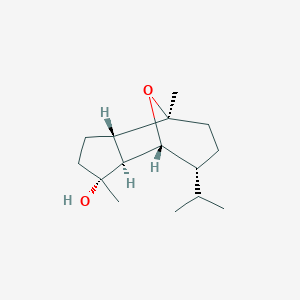

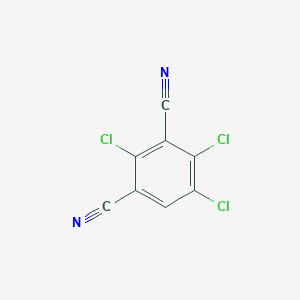
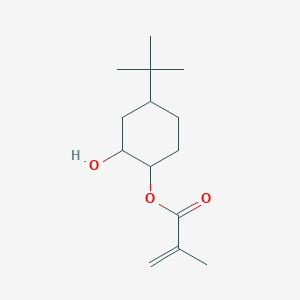
![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)
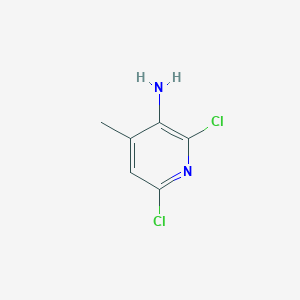
![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)
